Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate is an aromatic heterocyclic organic compound with the molecular formula and a molecular weight of 285.27 g/mol. This compound belongs to the benzoimidazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom and a phenylamino group enhances its potential as a therapeutic agent, particularly in cancer treatment.
The compound is classified under the category of fluorinated benzoimidazoles, which are characterized by their structural components that include a benzoimidazole core, a carboxylate ester group, and a fluorine substituent. It is also recognized by its CAS number 606093-59-8. The classification of this compound highlights its relevance in pharmaceutical research due to its potential biological activities.
The synthesis of methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate can be achieved through several methods, including:
The synthesis process often requires controlled conditions, including temperature and pH adjustments, to ensure high yields and purity of the final product. For example, the reaction may be conducted in solvents like dichloromethane or methanol under reflux conditions.
The molecular structure of methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate features:
The introduction of fluorine into the heterocyclic framework significantly enhances biological activity, making this compound a subject of interest in drug development.
Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to create derivatives with specific biological activities.
The mechanism of action for methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and phenylamino group increases its binding affinity, potentially leading to inhibition or activation of certain biochemical pathways. This modulation can result in therapeutic effects such as antiproliferative activity against cancer cells.
While specific physical properties such as melting point and boiling point are not extensively documented, the molecular weight is confirmed as 285.27 g/mol.
The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions. Its reactivity profile allows it to participate in various chemical transformations relevant for medicinal chemistry applications.
Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate has several scientific uses:
Benzimidazole represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure fusing benzene and imidazole rings. This core system serves as a versatile molecular platform for designing bioactive compounds due to its ability to participate in hydrogen bonding, π-π stacking interactions, and dipole-dipole forces with biological targets. The structural mimicry of purine bases enables benzimidazole derivatives to interact with diverse enzyme families, particularly kinases and GTPases, making them indispensable in targeted drug development. Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate exemplifies contemporary innovations in this chemical space, incorporating strategic substituents that enhance target affinity and modulate pharmacokinetic profiles. Its molecular architecture—featuring fluorination at C7, phenylamino at C6, and methyl carboxylate at C5—represents a sophisticated approach to molecular optimization that balances electronic, steric, and solubility properties [6] [7].
The medicinal application of benzimidazoles traces back to the mid-20th century with the discovery of antihypertensive and anthelmintic properties in early derivatives. A significant breakthrough emerged in the 1980s with the development of proton pump inhibitors (e.g., omeprazole) featuring benzimidazole cores that covalently interact with H⁺/K⁺-ATPase. This era established benzimidazole as a pharmaceutically viable scaffold capable of directed molecular engineering. The 2000s witnessed a paradigm shift toward targeted therapies, where benzimidazole derivatives became central to kinase inhibitor development. Key patents filed during this period, including Wallace et al.'s 2003 work, documented novel synthetic routes to fluorinated anilino-benzimidazole carboxylates specifically designed for kinase modulation [2] [4]. This innovation established the structural foundation for compounds like methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate (CAS# 606093-59-8), which emerged as a strategic intermediate in developing signal transduction inhibitors. The compound's design reflects accumulated knowledge of structure-activity relationships (SAR) in benzimidazole chemistry, particularly the enhanced target specificity achieved through C6 aniline substitutions and C7 fluorination [7].
Table 1: Historical Development Milestones of Benzimidazole Therapeutics
Time Period | Development Phase | Key Compound Classes | Therapeutic Applications |
---|---|---|---|
1960s-1970s | First-generation | Benzimidazol-2-yl carbamates | Anthelmintics (parasite tubulin disruption) |
1980s-1990s | Second-generation | 5-Methoxy-1H-benzimidazole-2-thiols | Proton pump inhibitors (acid-related disorders) |
2000s-Present | Targeted therapies | Fluorinated anilino-benzimidazole carboxylates | Kinase inhibitors (cancer, inflammatory diseases) |
The strategic incorporation of fluorine into benzimidazole scaffolds represents a cornerstone of modern medicinal chemistry. In methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate, the fluorine atom at C7 exerts multifaceted effects on molecular properties. Electronegative fluorine (Pauling electronegativity: 3.98) withdraws electron density from the benzimidazole π-system, reducing the pKa of the N1-H proton and enhancing hydrogen-bond-donating capacity toward biological targets. This electronic perturbation significantly influences binding thermodynamics; fluorine's small atomic radius (covalent radius: 64 pm) permits substitution without steric clash while inducing dipole moments that strengthen protein-ligand interactions. The C7 fluorination also increases metabolic stability by blocking electrophilic attack positions and reducing oxidative metabolism rates, thereby extending in vivo half-lives [6].
The carboxylate moiety at C5 serves dual purposes: it provides a synthetic handle for derivatization into amide-based prodrugs and enhances water solubility through ionizable functionality. Although the methyl ester derivative itself exhibits limited aqueous solubility (predicted logP ≈ 3.3), ester hydrolysis yields a carboxylic acid capable of salt formation, significantly improving hydrophilicity for formulation. Crystallographic studies of related benzimidazole carboxylates reveal frequent participation in salt bridges with lysine/arginine residues in kinase ATP-binding pockets, a feature exploited in drugs like smetinib where this scaffold serves as a key intermediate [7]. The molecule's predicted fluorescence properties—arising from the extended conjugation between phenylamino and benzimidazole systems—also enable its utility as a spectroscopic probe for studying binding events in vitro [6].
The C6 phenylamino substituent exemplifies precision in spatial positioning for biological activity. This group projects orthogonally from the benzimidazole plane, enabling deep penetration into hydrophobic kinase subpockets while its -NH- linker forms critical hydrogen bonds with backbone carbonyls of kinase hinge regions. Structure-activity relationship (SAR) studies demonstrate that meta-substitutions on the phenyl ring dramatically influence target selectivity profiles across kinase families. The methyl carboxylate at C5 balances molecular polarity—its electron-withdrawing nature offsets the electron-donating phenylamino group, creating a push-pull system that stabilizes the aromatic system and influences redox potentials. This strategic placement also permits scaffold diversification; the ester undergoes efficient aminolysis or hydrolysis for conversion to amides or acids, enabling rapid analog generation [4] [6].
Table 2: Physicochemical Properties of Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate
Property | Value | Measurement Conditions | Significance |
---|---|---|---|
Molecular Formula | C₁₅H₁₂FN₃O₂ | - | Defines elemental composition and MW (285.27 g/mol) |
Molecular Weight | 285.27 g/mol | - | Impacts pharmacokinetics and bioavailability |
Density | 1.403 g/cm³ | Room temperature | Influences crystal packing and formulation |
Boiling Point | 512.2°C | At 760 mmHg | Indicates thermal stability during processing |
Flash Point | 263.6°C | - | Guides safe handling and storage |
LogP | 3.305 (predicted) | - | Predicts membrane permeability |
Solubility | Low in water; soluble in organic solvents | - | Informs solvent selection for reactions |
Storage Conditions | 2-8°C, protected from light | Long-term stability | Maintains chemical integrity during storage |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1